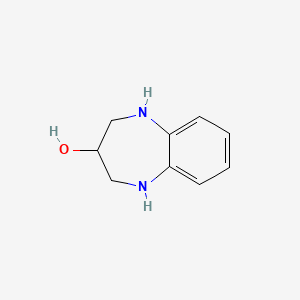
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and a hydroxyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions can protect the amino groups. This is followed by coupling with ethyl 4-bromobutyrate, hydrolyzing the obtained compound, and acidifying it. The resulting compound is then subjected to Friedel-Crafts acylation reaction to perform intramolecular cyclization, ultimately yielding the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce nitro, sulfo, or halogen groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol can be compared with other similar compounds in the benzodiazepine family:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with dimethyl groups at the first and fifth positions.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound includes a fluorine atom at the eighth position, which can significantly alter its chemical and biological properties.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound has a similar core structure but with different functional groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
49633-32-1 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-7-5-10-8-3-1-2-4-9(8)11-6-7/h1-4,7,10-12H,5-6H2 |
Clave InChI |
ZNNLPCYZFQMXKK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC2=CC=CC=C2N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



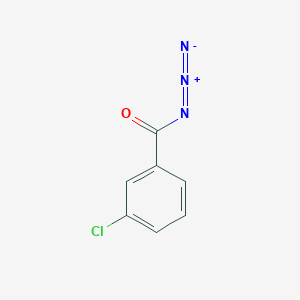

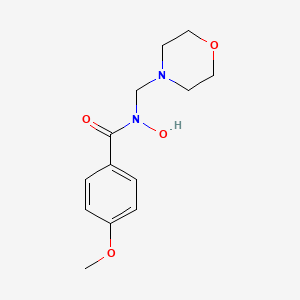
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
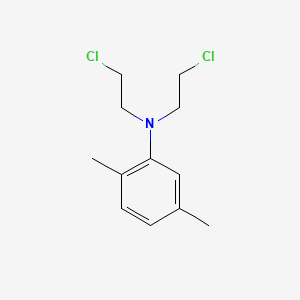
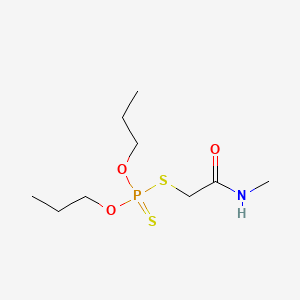
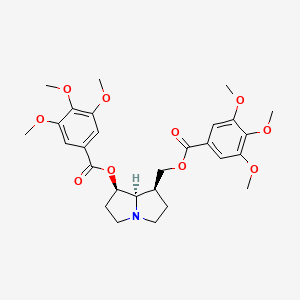


![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)


